molecular formula C24H29N3O4S B11353547 1-[(4-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11353547
M. Wt: 455.6 g/mol
InChI Key: MDOIIXNUYVAATO-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-3-14-25-24(29)21-6-4-5-7-22(21)26-23(28)20-12-15-27(16-13-20)32(30,31)17-19-10-8-18(2)9-11-19/h3-11,20H,1,12-17H2,2H3,(H,25,29)(H,26,28)

InChI Key

MDOIIXNUYVAATO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC=C

Origin of Product

United States

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